molecular formula C6H8N6O B12707920 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one CAS No. 91713-21-2

5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one

Cat. No.: B12707920
CAS No.: 91713-21-2
M. Wt: 180.17 g/mol
InChI Key: OANWYRGSXWEMDQ-UHFFFAOYSA-N
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Description

5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structure, which combines an imidazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-c]pyridine framework. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amino group.

    Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one involves its interaction with various molecular targets. The compound can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Properties

CAS No.

91713-21-2

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

5-amino-6-hydrazinyl-1H-imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C6H8N6O/c7-11-4-1-3-5(10-2-9-3)6(13)12(4)8/h1-2,11H,7-8H2,(H,9,10)

InChI Key

OANWYRGSXWEMDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=O)C2=C1NC=N2)N)NN

Origin of Product

United States

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